[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Overview
Description
5-(Aminomethyl)-2-thienylmethanone hydrobromide is a complex organic compound that features both a thiophene and a furan ring These heterocyclic structures are known for their versatility in various chemical reactions and their presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-thienylmethanone hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(aminomethyl)-2-thiophene, which is then reacted with 2-furylmethanone under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of renewable resources, such as biomass-derived furans, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-thienylmethanone hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, 5-(Aminomethyl)-2-thienylmethanone hydrobromide is being investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-thienylmethanone hydrochloride: Similar in structure but with a different counterion.
5-(Aminomethyl)-2-thienylmethanone sulfate: Another similar compound with a different counterion.
5-(Aminomethyl)-2-thienylmethanone nitrate: Similar structure with a nitrate counterion
Uniqueness
What sets 5-(Aminomethyl)-2-thienylmethanone hydrobromide apart is its specific counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEARKHTEKKNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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